REACTION_CXSMILES
|
C(N(CC)CC)C.[C:8](Cl)(=[N:19]O)[C:9]1[CH:18]=[CH:17][C:12]([C:13](Cl)=[N:14][OH:15])=[CH:11][CH:10]=1>CCOCC>[C:8](#[N:19])[C:9]1[CH:18]=[CH:17][C:12]([C:13]#[N+:14][O-:15])=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
terephthalhydroximoyl chloride
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=NO)Cl)C=C1)(=NO)Cl
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Type
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CUSTOM
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Details
|
with rapid stirring over a period of 20 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
To a 300 ml, three-necked, round bottomed flask equipped with a magnetic stirrer
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Type
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CUSTOM
|
Details
|
topped with a drying tube
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Type
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STIRRING
|
Details
|
The resulting white suspension was stirred an additional 40 minutes at -5°C
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Duration
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40 min
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Type
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DISTILLATION
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Details
|
Cold distilled water (30 ml)
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Type
|
ADDITION
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Details
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was then added
|
Type
|
STIRRING
|
Details
|
the suspension was stirred an additional 20 minutes at 0°to -5°C
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
was then filtered on a sintered glass
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The nearly white solid was washed thoroughly on the
|
Type
|
FILTRATION
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Details
|
filter
|
Type
|
DISTILLATION
|
Details
|
with cold distilled water (3 × 25 ml) and cold ether (3 ×0 25 ml)
|
Type
|
CUSTOM
|
Details
|
was then dried in a vacuum desiccator for 2 1/4hours (0.7 mm Hg)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=C(C#[N+][O-])C=C1)#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |